molecular formula C13H11ClN4O B11813643 4-Chloro-N-((5-(furan-2-yl)-1H-1,2,4-triazol-3-yl)methyl)aniline

4-Chloro-N-((5-(furan-2-yl)-1H-1,2,4-triazol-3-yl)methyl)aniline

Cat. No.: B11813643
M. Wt: 274.70 g/mol
InChI Key: FAPIHHMZGVMQLG-UHFFFAOYSA-N
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Description

4-Chloro-N-((5-(furan-2-yl)-1H-1,2,4-triazol-3-yl)methyl)aniline is a chemical compound that belongs to the class of organic compounds known as anilines. These compounds contain an amino group attached to a benzene ring. The presence of the furan and triazole rings in its structure makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-((5-(furan-2-yl)-1H-1,2,4-triazol-3-yl)methyl)aniline typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

    Attachment of the Furan Ring: The furan ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Chlorination: The chlorination of the aniline ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Final Coupling: The final step involves coupling the triazole-furan intermediate with the chlorinated aniline under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the nitro group (if present) on the aniline ring, converting it to an amino group.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, especially at the chloro-substituted benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino-substituted aniline derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-N-((5-(furan-2-yl)-1H-1,2,4-triazol-3-yl)methyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-N-((5-(furan-2-yl)-1H-1,2,4-triazol-3-yl)methyl)aniline involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The furan ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-(furan-2-ylmethyl)aniline
  • 4-Chloro-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}aniline

Uniqueness

4-Chloro-N-((5-(furan-2-yl)-1H-1,2,4-triazol-3-yl)methyl)aniline is unique due to the presence of both the furan and triazole rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H11ClN4O

Molecular Weight

274.70 g/mol

IUPAC Name

4-chloro-N-[[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]aniline

InChI

InChI=1S/C13H11ClN4O/c14-9-3-5-10(6-4-9)15-8-12-16-13(18-17-12)11-2-1-7-19-11/h1-7,15H,8H2,(H,16,17,18)

InChI Key

FAPIHHMZGVMQLG-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NNC(=N2)CNC3=CC=C(C=C3)Cl

Origin of Product

United States

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